(5-Chloro-indan-1-yl)-methyl-amine

Medicinal Chemistry Structure-Activity Relationship (SAR) Chiral Synthesis

(5-Chloro-indan-1-yl)-methyl-amine (CAS 1188168-74-2; synonyms: C-(5-Chloro-indan-1-yl)-methylamine, 1-(5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine) is a chiral, bicyclic amine that serves as a versatile small molecule scaffold and key intermediate in pharmaceutical research. Featuring a chlorine substituent at the 5-position of the rigid indane framework and a methylamine group at the 1-position, its structure confers distinct reactivity and stereochemical properties that are foundational to its utility in asymmetric synthesis and structure-activity relationship (SAR) studies.

Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
Cat. No. B7942627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-indan-1-yl)-methyl-amine
Molecular FormulaC10H12ClN
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCNC1CCC2=C1C=CC(=C2)Cl
InChIInChI=1S/C10H12ClN/c1-12-10-5-2-7-6-8(11)3-4-9(7)10/h3-4,6,10,12H,2,5H2,1H3
InChIKeyAPDDSOKAUAEGIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (5-Chloro-indan-1-yl)-methyl-amine: A Critical Chiral Scaffold for Medicinal Chemistry and Drug Discovery


(5-Chloro-indan-1-yl)-methyl-amine (CAS 1188168-74-2; synonyms: C-(5-Chloro-indan-1-yl)-methylamine, 1-(5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine) is a chiral, bicyclic amine that serves as a versatile small molecule scaffold and key intermediate in pharmaceutical research . Featuring a chlorine substituent at the 5-position of the rigid indane framework and a methylamine group at the 1-position, its structure confers distinct reactivity and stereochemical properties that are foundational to its utility in asymmetric synthesis and structure-activity relationship (SAR) studies .

Why Generic Substitution of (5-Chloro-indan-1-yl)-methyl-amine Is Scientifically Invalid


While a broad class of aminoindane derivatives exists, the specific combination of the 5-chloro substitution, the 1-methylamine group, and the inherent chirality of the indane ring in (5-Chloro-indan-1-yl)-methyl-amine creates a unique structural and electronic profile that cannot be replicated by close analogs. Interchanging this compound with a 4-chloro, 6-chloro, unsubstituted, or differently N-alkylated indane will fundamentally alter key properties such as reactivity in cross-coupling reactions, binding affinity to chiral biological targets (e.g., melanin-concentrating hormone receptor 1), and physicochemical parameters like lipophilicity (LogP) and pKa, which are critical for downstream synthetic and pharmacological success [1][2].

Quantitative Evidence for the Differentiation of (5-Chloro-indan-1-yl)-methyl-amine


Structural and Stereochemical Differentiation: The Impact of 5-Chloro and 1-Methylamine Substituents

The presence of the chlorine atom at the 5-position, as opposed to the 6-position or an unsubstituted analog, directly impacts the compound's lipophilicity and electronic properties, which are critical for target binding and pharmacokinetics. Computational data for the closely related 5-chloro-1-indanylamine core indicates a calculated LogP of 2.286 [1]. This is a key differentiator from the unsubstituted 1-aminoindane (calculated LogP ~1.5-1.7) and the 6-chloro isomer, which is known to exhibit altered electrophilic reactivity [2]. The rigid indane scaffold, combined with the 1-methylamine group, also imparts stereochemical stability, making the compound a valuable, defined chiral building block for asymmetric synthesis, a property not shared by more flexible amine analogs [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Chiral Synthesis

Chirality and Receptor Selectivity: A Differentiator for Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonists

The chirality of substituted indan-1-ylamines is a critical determinant of both target potency and safety profile. Research on constrained chromone-based MCHr1 antagonists, which incorporate an indan-1-ylamine moiety, demonstrates that individual enantiomers exhibit considerable selectivity for the MCHr1 receptor and striking differences in oral exposure [1][2]. For instance, the separation of a chiral racemic mixture into its enantiomers revealed that only one configuration possessed the desired MCHr1 selectivity while avoiding hERG channel inhibition, a key safety concern [1]. (5-Chloro-indan-1-yl)-methyl-amine, as a chiral building block, provides the opportunity to synthesize and evaluate such stereochemically pure compounds, a capability not offered by achiral or racemic alternatives.

Obesity CNS Disorders Receptor Pharmacology

Reactivity for Derivatization: The 5-Chloro Group as a Synthetic Handle for Cross-Coupling

The chlorine atom at the 5-position is not merely a passive substituent but an active synthetic handle, enabling further functionalization through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . This allows for the late-stage diversification of the indane scaffold, a strategic advantage in SAR exploration and library synthesis. In contrast, the unsubstituted indan-1-yl-methyl-amine analog lacks this reactive handle entirely, limiting its utility for generating diverse compound collections from a single intermediate [1].

Organic Synthesis Medicinal Chemistry Chemical Biology

Recommended Application Scenarios for (5-Chloro-indan-1-yl)-methyl-amine Based on Evidence


Synthesis and Optimization of Enantiomerically Pure MCHr1 Antagonists for Metabolic Research

Utilize (5-Chloro-indan-1-yl)-methyl-amine as a key chiral intermediate for the parallel synthesis of individual enantiomers of MCHr1 antagonists. As demonstrated in the literature, this is essential for dissecting the stereospecific contributions to target potency, functional selectivity over hERG, and oral bioavailability in disease models of obesity [1].

Divergent Synthesis of Focused Compound Libraries for CNS Drug Discovery

Employ (5-Chloro-indan-1-yl)-methyl-amine as a common core scaffold for rapid analog generation via cross-coupling reactions at the 5-chloro position. This strategy is superior to using unsubstituted indanes, as it allows for the efficient exploration of chemical space around a rigid, CNS-penetrant chemotype to optimize for properties like potency, metabolic stability, and target selectivity .

Development of Novel PET Tracers or Chemical Probes for Imaging and Target Engagement Studies

The 5-chloro substituent provides a site for potential radiolabeling (e.g., via isotopic exchange or as a precursor to a stannane) or for the attachment of a fluorescent tag. This application leverages the unique chemical handle of this specific compound to create tools for investigating receptor occupancy and biodistribution, a value proposition not offered by non-halogenated or differently halogenated indane analogs.

Building Block for Advanced Organic Synthesis Methodologies

Due to its defined chirality, rigid bicyclic system, and functional groups, this compound serves as an ideal test substrate for developing new asymmetric transformations, such as stereoselective amination or C-H functionalization methodologies, where the outcomes can be directly compared with other aminoindane derivatives to establish substrate scope and limitations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Chloro-indan-1-yl)-methyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.